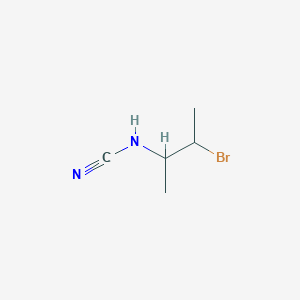
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a phenylmethyl group and a methyl group attached to the aziridine ring, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of an appropriate aziridine precursor with a phenylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the electrophilic carbon of the phenylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in various chemical reactions.
Phenylmethyl Aziridine: A similar compound with a phenylmethyl group attached to the aziridine ring, used in similar applications.
3-Methyl Aziridine: Another related compound with a methyl group attached to the aziridine ring, also used in various chemical processes.
Uniqueness
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- is unique due to the presence of both a phenylmethyl and a methyl group on the aziridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 99858-54-5 | |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1-benzyl-3-methylaziridin-2-yl)methanol |
InChI |
InChI=1S/C11H15NO/c1-9-11(8-13)12(9)7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |
Clave InChI |
ZPDDOPNYQBHHSB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)





